7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid
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Overview
Description
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a methoxypyridinyl group, and a dioxoheptanoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and exhibit comparable biological activities.
Quinoline-2,4-diones: Known for their roles in natural and synthetic chemistry, these compounds display similar tautomeric forms and pharmacological activities.
Uniqueness
7-Ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C15H19NO6 |
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Molecular Weight |
309.31 g/mol |
IUPAC Name |
7-ethoxy-3-(6-methoxypyridin-3-yl)-5,7-dioxoheptanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-3-22-15(20)8-12(17)6-11(7-14(18)19)10-4-5-13(21-2)16-9-10/h4-5,9,11H,3,6-8H2,1-2H3,(H,18,19) |
InChI Key |
JCSXRURKYKOUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(CC(=O)O)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
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